molecular formula C12H12FN B2940004 3-(Cyclopropylmethyl)-6-fluoro-1H-indole CAS No. 1936547-08-8

3-(Cyclopropylmethyl)-6-fluoro-1H-indole

Cat. No.: B2940004
CAS No.: 1936547-08-8
M. Wt: 189.233
InChI Key: XREZOFVBZFFWKE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-6-fluoro-1H-indole (CAS 1936547-08-8) is a fluorinated indole derivative that serves as a key synthetic intermediate and secondary pharmacophore in medicinal chemistry. With a molecular formula of C12H12FN and a molecular weight of 189.23 g/mol, this compound is characterized by its indole core substituted with a fluoro group at the 6-position and a cyclopropylmethyl group at the 3-position . This chemical building block has demonstrated significant research value in the design and synthesis of bitopic ligands for G protein-coupled receptors (GPCRs). Specifically, its structural motif is utilized in the development of novel antagonists for the dopamine D3 receptor (D3R) . In this context, the indole moiety, often functionalized as a carboxamide, acts as a critical secondary pharmacophore that contributes to high receptor affinity and selectivity. The incorporation of the cyclopropylmethyl group is a strategic maneuver to introduce conformational restraint into the molecule, a feature that can profoundly influence the compound's binding mode and functional efficacy at the target receptor . The research indicates that such structural components are pivotal in the exploration of non-competitive antagonists and allosteric modulators, providing valuable leads for neuropsychiatric drug discovery programs . This product is intended for research and development applications only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-10-3-4-11-9(5-8-1-2-8)7-14-12(11)6-10/h3-4,6-8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZOFVBZFFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable indole precursor. For instance, the reaction of 6-fluoroindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically occurs under mild conditions, with the use of an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(Cyclopropylmethyl)-6-fluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of the cyclopropylmethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 3-(Cyclopropylmethyl)-6-fluoro-1H-indole and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Data Source
This compound C₁₂H₁₂FN Cyclopropylmethyl (3), F (6) 189.23 (calc) Steric bulk at C3; potential metabolic stability Target
6-Fluoro-1H-indole C₈H₆FN F (6) 135.14 Simplest analog; reference for fluorine effects
6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde C₁₂H₁₂FNO Isopropyl (1), F (6), CHO (3) 205.23 Aldehyde group at C3; steric differences vs. cyclopropylmethyl
6-(Trifluoromethyl)indole C₉H₆F₃N CF₃ (6) 185.15 Strong electron-withdrawing CF₃ group enhances lipophilicity
5-Fluoro-3-substituted indole (e.g., 5b in ) C₂₀H₁₇FN₄O F (5), triazole-ethyl (3) 356.38 Fluorine at C5; synthesized via CuI-catalyzed click chemistry
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Cl (7), CH₃ (3), COOH (2) 225.63 Carboxylic acid introduces acidity; Cl vs. F electronic effects

Electronic and Steric Effects

  • Fluorine Position: 6-Fluoro substitution (target compound, ) vs. 5-fluoro (): Fluorine at C6 may direct electrophilic substitution to C4 or C7, whereas C5 substitution (as in ) alters resonance patterns.
  • C3 Substituents: Cyclopropylmethyl (target) vs. Carbaldehyde at C3 () increases reactivity, enabling further derivatization, unlike the inert cyclopropylmethyl group.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(Cyclopropylmethyl)-6-fluoro-1H-indole, and how are intermediates characterized?

Q. How can the crystal structure of this compound be resolved, and what challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For indole derivatives like 6-fluoro-1H-indole-3-carboxylic acid, crystals were grown via slow evaporation of ethanol/water mixtures and analyzed using SHELXL for refinement . Challenges include low crystal quality due to fluorine’s electron-withdrawing effects and cyclopropylmethyl group steric hindrance. Data-to-parameter ratios >10:1 and R-factors <0.05 are ideal .

  • Key Parameters :

ParameterValue
Space GroupP21_1/c (common for indoles)
R Factor<0.05 (target)
Data/Parameter Ratio>13:1

Advanced Research Questions

Q. How can computational models predict the pharmacological activity of this compound?

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in 1H^1H-NMR peaks (e.g., unexpected splitting due to fluorine coupling) can be addressed via 19F^{19}F-NMR and 2D-COSY. For example, 6-fluoroindole derivatives show distinct 19F^{19}F-NMR shifts (~-120 ppm) and 1H^1H-19F^{19}F coupling constants (J = 8–12 Hz) . Conflicting mass spectrometry data (e.g., adduct formation in HRMS) may require alternative ionization methods (APCI instead of ESI) .

Q. What strategies optimize regioselectivity in modifying the indole core of this compound?

  • Methodological Answer : Fluorine at C6 directs electrophilic substitution to C4/C5 via resonance effects. For C3 modification (cyclopropylmethyl), use bulky bases (e.g., LDA) to deprotonate the indole N-H selectively. Protecting groups (e.g., SEM for NH) may improve yields in multi-step syntheses .

Contradiction Analysis

Q. Why do similar indole derivatives exhibit varying bioactivity despite structural similarities?

  • Methodological Answer : Subtle changes (e.g., fluorine position, cyclopropylmethyl vs. methyl groups) alter electronic profiles and steric interactions. For instance, 5-fluoroindole-3-acetic acid showed higher antimicrobial activity than 6-fluoro analogs due to improved H-bonding with target enzymes . SAR studies with systematic substitutions (e.g., -CF3_3, -OCH3_3) are critical .

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